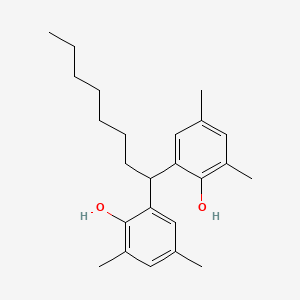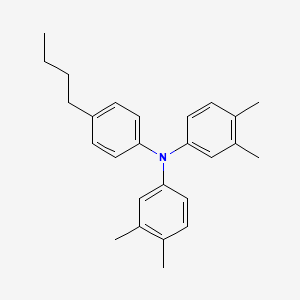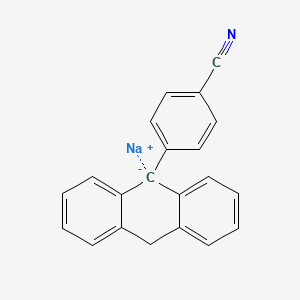
sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications . This compound, in particular, has been studied for its potential in deep-blue fluorescent OLEDs due to its unique electronic structure and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile typically involves the Suzuki coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide, catalyzed by a palladium complex . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
This would require optimizing the reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives with different substituents .
Applications De Recherche Scientifique
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of high-performance OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism by which sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile exerts its effects is primarily through its electronic structure. The compound’s anthracene core allows for efficient π-conjugation, which facilitates the absorption and emission of light . This property is crucial for its use in OLEDs, where it can emit deep-blue light through a triplet-triplet annihilation mechanism . The molecular targets and pathways involved include the interaction with other luminescent materials and the transfer of energy through excited states .
Comparaison Avec Des Composés Similaires
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile can be compared with other anthracene-based compounds such as:
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: (mCz-TAn-CN)
4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: (m2Cz-TAn-CN)
These compounds share similar luminescent properties but differ in their substituents, which can affect their thermal stability, photophysical properties, and electroluminescence performance . This compound is unique due to its specific electronic structure and the presence of the benzonitrile group, which enhances its deep-blue emission .
Propriétés
Numéro CAS |
138764-54-2 |
|---|---|
Formule moléculaire |
C21H14NNa |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile |
InChI |
InChI=1S/C21H14N.Na/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21;/h1-12H,13H2;/q-1;+1 |
Clé InChI |
WSYXKOWRIBJEEP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2[C-](C3=CC=CC=C31)C4=CC=C(C=C4)C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


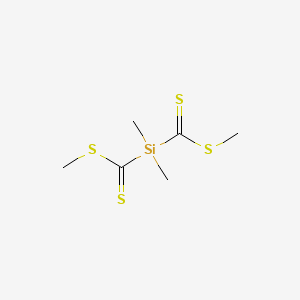
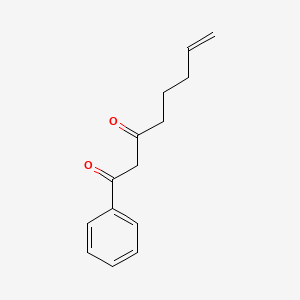
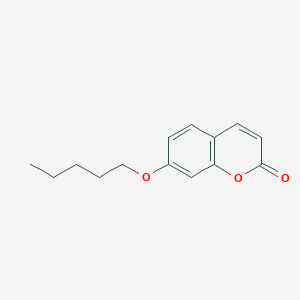
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
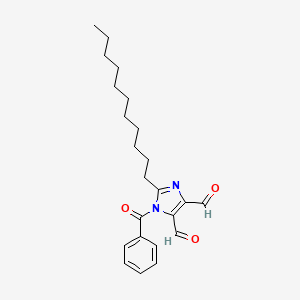
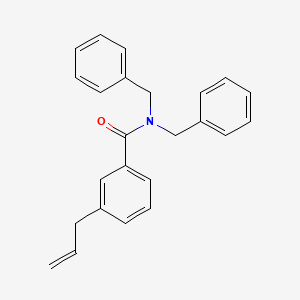
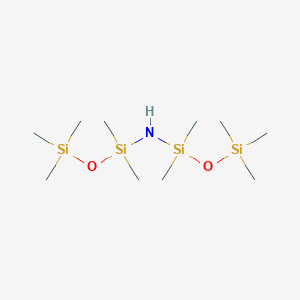
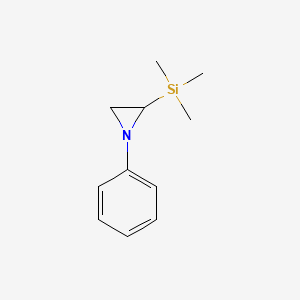
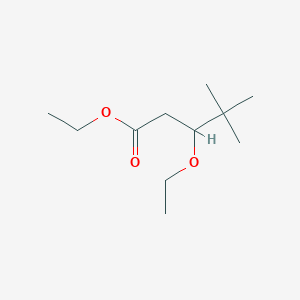
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)

